Cas no 2649064-20-8 (5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)

5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
- EN300-1274653
- 2649064-20-8
-
- インチ: 1S/C11H12BrIN2S/c1-7-10(6-12)16-11(14-7)15-9-4-2-8(13)3-5-9/h2-5,7,10H,6H2,1H3,(H,14,15)
- InChIKey: UOFDIVHZDJTORU-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC(=CC=1)NC1=NC(C)C(CBr)S1
計算された属性
- せいみつぶんしりょう: 409.89493g/mol
- どういたいしつりょう: 409.89493g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 49.7Ų
5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1274653-2500mg |
5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine |
2649064-20-8 | 2500mg |
$2127.0 | 2023-10-01 | ||
Enamine | EN300-1274653-10000mg |
5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine |
2649064-20-8 | 10000mg |
$4667.0 | 2023-10-01 | ||
Enamine | EN300-1274653-2.5g |
5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine |
2649064-20-8 | 2.5g |
$2127.0 | 2023-06-08 | ||
Enamine | EN300-1274653-5.0g |
5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine |
2649064-20-8 | 5g |
$3147.0 | 2023-06-08 | ||
Enamine | EN300-1274653-250mg |
5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine |
2649064-20-8 | 250mg |
$999.0 | 2023-10-01 | ||
Enamine | EN300-1274653-1.0g |
5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine |
2649064-20-8 | 1g |
$1086.0 | 2023-06-08 | ||
Enamine | EN300-1274653-100mg |
5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine |
2649064-20-8 | 100mg |
$956.0 | 2023-10-01 | ||
Enamine | EN300-1274653-0.1g |
5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine |
2649064-20-8 | 0.1g |
$956.0 | 2023-06-08 | ||
Enamine | EN300-1274653-5000mg |
5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine |
2649064-20-8 | 5000mg |
$3147.0 | 2023-10-01 | ||
Enamine | EN300-1274653-50mg |
5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine |
2649064-20-8 | 50mg |
$912.0 | 2023-10-01 |
5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amineに関する追加情報
Introduction to 5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine (CAS No. 2649064-20-8)
The compound 5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine, identified by its CAS number 2649064-20-8, represents a significant advancement in the field of medicinal chemistry. This heterocyclic amine features a unique structural motif that has garnered considerable attention for its potential applications in drug discovery and molecular pharmacology. The presence of both bromomethyl and iodophenyl substituents makes this molecule a versatile intermediate for synthesizing more complex pharmacophores, offering researchers a valuable tool for developing novel therapeutic agents.
Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their broad biological activity and favorable pharmacokinetic properties. The 5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine structure combines the advantageous features of thiazole rings with functional groups that facilitate further chemical modifications. Specifically, the bromomethyl group serves as a reactive handle for introducing nucleophilic substituents, while the iodophenyl moiety can be engaged in cross-coupling reactions such as Suzuki or Stille couplings. These attributes make the compound particularly useful for constructing intricate molecular architectures.
In the context of contemporary drug development, this compound has been explored in several promising directions. One notable area of research involves its use as a precursor for kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The thiazole core is known to exhibit inhibitory activity against various kinases, and the introduction of halogenated aromatic groups can further enhance binding affinity. Preliminary computational studies suggest that modifications to the 5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine scaffold could lead to potent inhibitors of tyrosine kinases, which play a pivotal role in cancer cell proliferation and survival.
Another emerging application of this compound lies in its potential as an intermediate for developing antimicrobial agents. The structural features of thiazole derivatives have been associated with their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The bromomethyl and iodophenyl groups provide additional opportunities for derivatization, enabling the creation of molecules with enhanced efficacy against resistant bacterial strains. Current research is focused on optimizing synthetic routes to produce analogs of 5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine that exhibit improved antimicrobial properties while maintaining favorable safety profiles.
The compound's relevance extends beyond its immediate applications in drug discovery. It has also been investigated as a building block for materials science applications, particularly in the design of organic semiconductors and luminescent materials. The conjugated system formed by the thiazole ring and aromatic substituents can contribute to electron transport properties, making it suitable for use in optoelectronic devices. Furthermore, the halogen atoms present in the molecule allow for tunable electronic characteristics through further functionalization. This dual functionality—pharmaceutical relevance and material science utility—underscores the versatility of 5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine as a chemical entity.
In summary, 5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine (CAS No. 2649064-20-8) represents a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules, particularly kinase inhibitors and antimicrobial agents. Additionally, its utility in materials science applications highlights its broader scientific relevance. As research continues to uncover new synthetic strategies and biological targets, this compound is poised to remain at the forefront of innovation in medicinal chemistry and related fields.
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